molecular formula C10H9BrO2 B2522924 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- CAS No. 151985-18-1

1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-

Cat. No.: B2522924
CAS No.: 151985-18-1
M. Wt: 241.084
InChI Key: OIAQBIFAALGMAC-UHFFFAOYSA-N
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Description

1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.084. The purity is usually 95%.
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Scientific Research Applications

Cancer Cytotoxicity

1(3H)-Isobenzofuranone derivatives have been identified for their cytotoxic properties against various human cancer cell lines. A study isolating new isobenzofuranone derivatives from marine Streptomyces sp. M268 highlighted the compound's efficacy in inhibiting cancer cell growth in HL-60, A549, and BEL-7402 cell lines (Xie et al., 2012). Similarly, derivatives isolated from the mangrove endophytic fungus Penicillium sp. ZH58 demonstrated cytotoxicity against KB and KBV200 cells, suggesting potential for anticancer drug development (Yang et al., 2013).

Antimicrobial and Antifungal Activities

Isobenzofuranone derivatives exhibit notable antifungal and antimicrobial properties. Research on compounds derived from Hypoxylon anthochroum strain Gseg1 demonstrated antifungal and antioomycete activities, offering a basis for developing new plant protection strategies against agricultural pathogens (Sánchez-Fernández et al., 2020).

Synthetic Methodology and Chemical Reactivity

Studies have also focused on the synthesis and chemical reactivity of isobenzofuranone derivatives. For instance, a regioselective synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids offers new pathways for synthesizing structurally diverse heterocycles, highlighting the compound's versatility in organic synthesis (Zheng et al., 2019). Another example includes the development of domino one-pot strategies for synthesizing isobenzofuran-1(3H)-ones, emphasizing green chemistry approaches by using water as the solvent (Mahendar & Satyanarayana, 2015).

Safety and Hazards

The compound has been classified with the hazard statement codes H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-” are not available, research into similar compounds has shown promise in the field of cancer therapy .

Mechanism of Action

Mode of Action

It is known that benzofuran derivatives can exhibit a wide range of biological and pharmacological activities . The specific interactions of this compound with its targets and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

Benzofuran derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways

Properties

IUPAC Name

6-bromo-3,3-dimethyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAQBIFAALGMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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